molecular formula C15H12F5NO3S B1429610 3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole CAS No. 1379811-80-9

3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole

Cat. No.: B1429610
CAS No.: 1379811-80-9
M. Wt: 381.3 g/mol
InChI Key: YMYMQXDSJREIHZ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole is a useful research compound. Its molecular formula is C15H12F5NO3S and its molecular weight is 381.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives

  • Synthesis and Derivatives : The research on similar compounds like benzo[c]pyrilium salts and isoxazole derivatives provides insight into the chemical synthesis and potential derivatives of 3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole. Studies show methods for creating various derivatives, which could be applicable for our compound of interest (Bogza, Nikolyukin, & Dulenko, 1989), (Wakefield & Wright, 1970).

Applications in Drug Delivery and Anticancer Activity

  • Drug Delivery Systems : The use of benzothiazole structures in medicinal chemistry for drug delivery, especially in anticancer applications, is significant. The presence of a 3,4-dimethoxyphenyl group, similar to our compound, suggests potential use in drug delivery systems, especially in sensitive cancer cell lines (Breen, Wells, Turyanska, & Bradshaw, 2019).

Potential in Organic Semiconductors and Optoelectronics

  • Organic Semiconductors : The synthesis of benzo[d][1,2,3]thiadiazole and its derivatives, including those with a dimethoxyphenyl group, indicates potential applications in organic semiconductors. These materials have shown promise in various optoelectronic applications, suggesting a similar potential for this compound (Chen et al., 2016).

Use in Heterocyclic Chemistry and Structural Analysis

  • Heterocyclic Chemistry : The compound's structure, consisting of isoxazole and dimethoxyphenyl groups, aligns with studies in heterocyclic chemistry. These studies explore the synthesis and characterization of various heterocyclic compounds, which can provide insights into the potential chemical behavior and applications of this compound (Sainsbury, 1964).

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-2,1-benzoxazol-5-yl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F5NO3S/c1-22-13-6-3-9(7-14(13)23-2)15-11-8-10(25(16,17,18,19)20)4-5-12(11)21-24-15/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYMQXDSJREIHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3C=C(C=CC3=NO2)S(F)(F)(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole
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3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole
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3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole
Reactant of Route 4
3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole
Reactant of Route 5
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3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole

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